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Acute Myeloid Leukemia (AML), a cancer characterized by the rapid growth of abnormal white

blood cells in the bone marrow, presents a significant therapeutic challenge, particularly in

elderly patients and those with relapsed or refractory disease. Aminopeptidase inhibitors have

emerged as a novel class of therapeutic agents that target the protein degradation pathway,

crucial for the survival and proliferation of leukemic cells. This guide provides a detailed

comparison of Tosedostat (formerly CHR-2797), a prominent aminopeptidase inhibitor, with

other agents in its class, focusing on their application in AML.

Mechanism of Action: Targeting Protein Metabolism
in AML
Aminopeptidase inhibitors exert their anti-leukemic effects by blocking the function of

aminopeptidases, enzymes responsible for the final stages of protein breakdown into single

amino acids. By inhibiting these enzymes, the drugs disrupt the recycling of amino acids within

cancer cells, leading to amino acid deprivation, cell cycle arrest, and ultimately, apoptosis

(programmed cell death). This mechanism is particularly effective in rapidly dividing cancer

cells, which have a high demand for amino acids to sustain their growth.

Tosedostat is a potent, orally bioavailable inhibitor of M1 family aminopeptidases, including

puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 hydrolase.[1][2] Another
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notable aminopeptidase inhibitor, Bestatin (Ubenimex), also targets these enzymes but is

considered less potent than Tosedostat.[2]

Below is a diagram illustrating the general signaling pathway affected by aminopeptidase

inhibitors in AML cells.
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Mechanism of Aminopeptidase Inhibitors in AML
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Clinical Performance: Tosedostat vs. Bestatin
(Ubenimex)
Direct head-to-head clinical trials comparing Tosedostat with other aminopeptidase inhibitors

in AML are not available. However, by examining data from independent clinical trials, we can

draw objective comparisons of their efficacy and safety profiles.

Tosedostat Clinical Trial Data
Tosedostat has been evaluated in several clinical trials, both as a monotherapy and in

combination with other agents, primarily in elderly patients with relapsed or refractory AML.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://www.benchchem.com/product/b1683859?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683859?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Study Treatment
Patient

Population

Overall

Response

Rate

(ORR)

Complete

Remission

(CR/CRp/

MLFS)

Median

Overall

Survival

(OS)

Key

Adverse

Events

Phase I/II

Study[1][3]

Tosedostat

Monothera

py (130 mg

daily)

51 elderly

and/or

relapsed

AML

patients

27%

14% (3

CR, 7

marrow

CR)

Not

Reported

Thrombocy

topenia,

elevated

ALT[3]

OPAL

Study

(Phase II)

[4][5]

Tosedostat

Monothera

py (120 mg

or 240 mg

daily)

73 elderly

patients

with

relapsed/re

fractory

AML

22% 12%

126 days

(all

patients),

261.5 days

(responder

s)

Diarrhea,

peripheral

edema,

fatigue,

dyspnea,

nausea[5]

Combinatio

n Therapy

Study[6]

Tosedostat

(120 mg

daily) +

low-dose

cytarabine

33 elderly

patients

with newly

diagnosed

AML

54.5% 48.5% 222 days

Hematologi

cal toxicity

(anemia,

thrombocyt

openia,

neutropeni

a),

infections[6

]

Bestatin (Ubenimex) Clinical Trial Data
Bestatin has been studied for a longer period, primarily in Japan, and is often used as an

immunomodulatory agent in conjunction with chemotherapy. The available data often focuses

on prolonging remission and survival rather than on initial response rates as defined in modern

trials.
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Study Treatment
Patient

Population

Primary

Outcome
Key Findings

Key Adverse

Events

Randomized

Controlled

Study[7]

Bestatin +

Maintenance

Chemotherap

y vs.

Chemotherap

y alone

101 adult

patients with

acute

nonlymphocyt

ic leukemia

(ANLL) in

complete

remission

Remission

duration and

survival

Statistically

significant

longer

remission

and survival

in the

Bestatin

group,

especially in

patients aged

50-65.

Minimal side

effects

reported.[7]

Experimental Protocols
Understanding the methodologies of the clinical trials is crucial for interpreting the data

accurately. Below are summaries of the typical experimental protocols for Tosedostat and

Bestatin studies in AML.

Tosedostat Phase II "OPAL" Study (NCT00780598)
Study Design: A randomized, multicenter, open-label, single-group assignment phase II trial.

[5]

Patient Population: Patients aged 60 years or older with refractory or relapsed AML.[5]

Treatment Regimen: Participants received either Tosedostat 120 mg once daily for 24

weeks or 240 mg for 8 weeks followed by 120 mg once daily for 16 weeks.[5]

Endpoints: The primary endpoint was the overall response rate (ORR), including complete

remission (CR), complete remission with incomplete platelet recovery (CRp), and

morphologic leukemia-free state (MLFS). Secondary endpoints included overall survival (OS)

and safety.[4]

Bestatin (Ubenimex) Randomized Controlled Study
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Study Design: A cooperative randomized controlled study.[7]

Patient Population: Adult patients with acute nonlymphocytic leukemia (ANLL) who had

achieved complete remission.[7]

Treatment Regimen: After achieving remission, patients were randomized to receive either

maintenance chemotherapy plus Bestatin (30 mg/day) or maintenance chemotherapy alone.

[7]

Endpoints: The primary outcomes were the duration of remission and overall survival.[7]

The workflow for a typical clinical trial of an aminopeptidase inhibitor in AML is depicted in the

following diagram.
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Typical Clinical Trial Workflow for Aminopeptidase Inhibitors in AML
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Conclusion
Tosedostat has demonstrated notable anti-leukemic activity as a monotherapy and in

combination with chemotherapy in elderly and relapsed/refractory AML patients, with overall

response rates ranging from 22% to 54.5% in different settings.[4][6] Bestatin, while also

showing a benefit in prolonging remission and survival, has been primarily studied as an

adjunct to maintenance chemotherapy, and its efficacy is not as well-quantified by modern

response criteria.[7]

The development of Tosedostat represents a advancement in the field of aminopeptidase

inhibitors, offering a more potent and targeted approach compared to earlier agents like

Bestatin. However, a randomized controlled trial directly comparing Tosedostat to Bestatin

would be necessary to definitively establish superiority. Future research should also focus on

identifying biomarkers to predict which patients are most likely to respond to aminopeptidase

inhibition and to explore rational combination strategies with other novel agents in AML.
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To cite this document: BenchChem. [Tosedostat vs. Other Aminopeptidase Inhibitors in Acute
Myeloid Leukemia: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683859#tosedostat-versus-other-aminopeptidase-
inhibitors-in-aml]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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